molecular formula C13H14O3 B13480530 6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid

Cat. No.: B13480530
M. Wt: 218.25 g/mol
InChI Key: OHULPESFZWWENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxytricyclo[6220,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound with the molecular formula C13H14O3 This compound is characterized by its unique tricyclic structure, which includes a hydroxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and hydrolysis steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[6.4.0.0(2,7)]dodecane: Similar tricyclic structure but lacks the hydroxy and carboxylic acid groups.

    1,2,3,4-Tetrahydro-1,4-ethanonaphthalene-5-carboxylic acid: Shares the carboxylic acid group but differs in the overall structure.

Uniqueness

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid is unique due to its combination of a tricyclic framework with both hydroxy and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

6-hydroxytricyclo[6.2.2.02,7]dodeca-2,4,6-triene-3-carboxylic acid

InChI

InChI=1S/C13H14O3/c14-10-6-5-9(13(15)16)11-7-1-3-8(4-2-7)12(10)11/h5-8,14H,1-4H2,(H,15,16)

InChI Key

OHULPESFZWWENH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=C(C=CC(=C23)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.